molecular formula C23H23F3N2O3 B5973773 3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide

3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide

カタログ番号 B5973773
分子量: 432.4 g/mol
InChIキー: QMOCNCFVKHKZRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial signaling molecule in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibiting BTK has been shown to be an effective strategy for treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

BTK is a key mediator of 3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide signaling, which is essential for the survival and proliferation of B cells. Upon activation of the 3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of several signaling pathways, including the PI3K/AKT and NF-κB pathways. Inhibition of BTK by TAK-659 blocks these downstream signaling pathways, leading to the induction of apoptosis in B cells.
Biochemical and physiological effects:
In addition to its effects on B cells, TAK-659 has been shown to inhibit the activity of other kinases, including ITK (interleukin-2-inducible T-cell kinase) and TXK (Tec kinase). ITK is a key mediator of T-cell activation, while TXK is involved in the regulation of T-cell receptor signaling. Inhibition of these kinases by TAK-659 may have potential therapeutic applications in T-cell malignancies.

実験室実験の利点と制限

One of the advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects. However, the efficacy of TAK-659 may be limited by the development of resistance, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and treatment regimens for TAK-659 in clinical settings have not yet been established.

将来の方向性

Several areas of future research are being pursued with TAK-659. One area of focus is the development of combination therapies with other targeted agents, such as PI3K inhibitors, to enhance the efficacy of BTK inhibition. Another area of research is the identification of biomarkers that can predict response to TAK-659, which may help to guide patient selection and treatment decisions. Finally, ongoing clinical trials are evaluating the safety and efficacy of TAK-659 in a variety of B-cell malignancies, including CLL, MCL, and Waldenstrom's macroglobulinemia.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 4-trifluoromethylphenyl isocyanate with 3-piperidinone to form an intermediate, which is then reacted with phenylacetic acid to form the final product. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B cells. In vivo studies in mouse models of CLL and MCL have demonstrated that TAK-659 inhibits tumor growth and prolongs survival.

特性

IUPAC Name

3-[1-(2-oxo-2-phenylacetyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O3/c24-23(25,26)18-9-11-19(12-10-18)27-20(29)13-8-16-5-4-14-28(15-16)22(31)21(30)17-6-2-1-3-7-17/h1-3,6-7,9-12,16H,4-5,8,13-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOCNCFVKHKZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(=O)C2=CC=CC=C2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。